N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide, also known as AGN-241751, is a novel compound that has shown promising results in scientific research. This compound belongs to the class of drugs known as positive allosteric modulators of the metabotropic glutamate receptor subtype 5 (mGluR5).
Wissenschaftliche Forschungsanwendungen
Orexin Receptor Antagonism and Compulsive Behavior
Compounds acting as orexin receptor antagonists, similar in structure or purpose to the queried compound, have been explored for their role in modulating feeding, arousal, stress, and drug abuse behaviors. The study by Piccoli et al. (2012) evaluates the effects of specific orexin receptor antagonists in a binge eating model in rats, demonstrating a potential application in studying compulsive food consumption and suggesting a novel pharmacological treatment avenue for eating disorders with a compulsive component. This insight opens avenues for the application of similar compounds in neuroscience and pharmacology research, specifically in understanding and potentially treating compulsive behaviors.
Synthetic Cannabinoids and Metabolism
Research into synthetic cannabinoids, including their identification, characterization, and metabolic profiles, serves as another relevant scientific application. The study by Franz et al. (2017) discusses the in vitro metabolism of synthetic cannabinoids, specifically 3,5-AB-CHMFUPPYCA and its regioisomer, highlighting the importance of understanding the metabolic pathways of novel psychoactive substances. Such studies are crucial for drug discovery, toxicology, and forensic science, providing insights into the pharmacokinetics and toxicological implications of novel compounds.
NMDA Receptor Antagonists and Neurological Research
The exploration of NMDA receptor antagonists, as discussed by Bettini et al. (2010), represents another scientific research application. These compounds, by modulating glutamate and glycine-gated calcium channels, offer a pathway for studying neurological conditions and developing treatments for disorders such as epilepsy, Alzheimer's disease, and other neurodegenerative diseases. The selective antagonism for NR1/NR2A over NR1/NR2B receptors by novel compounds underscores the potential for targeted therapeutic strategies in neuropharmacology.
Eigenschaften
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3/c1-10-8-13(20-23-10)19-15(22)14(21)18-9-16(6-7-16)11-2-4-12(17)5-3-11/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKAKBNWGICFXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(5-methylisoxazol-3-yl)oxalamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.